4-fluoro-N-(4-methoxyphenyl)-N-(4-phenyl-5-propyl-1,3-thiazol-2-yl)benzamide
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Overview
Description
4-fluoro-N-(4-methoxyphenyl)-N-(4-phenyl-5-propyl-1,3-thiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a fluorine atom, a methoxyphenyl group, a phenyl group, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(4-methoxyphenyl)-N-(4-phenyl-5-propyl-1,3-thiazol-2-yl)benzamide typically involves multiple steps, including the formation of the thiazole ring and subsequent functionalization. One common synthetic route is as follows:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Functionalization of the Thiazole Ring: The thiazole ring is then functionalized by introducing the phenyl and propyl groups through nucleophilic substitution reactions.
Formation of the Benzamide Core: The benzamide core is formed by reacting 4-fluorobenzoic acid with 4-methoxyaniline in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Coupling of the Thiazole and Benzamide Fragments: The final step involves coupling the functionalized thiazole ring with the benzamide core using a suitable coupling reagent.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-(4-methoxyphenyl)-N-(4-phenyl-5-propyl-1,3-thiazol-2-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorine and methoxyphenyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or thiazoles.
Scientific Research Applications
4-fluoro-N-(4-methoxyphenyl)-N-(4-phenyl-5-propyl-1,3-thiazol-2-yl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-fluoro-N-(4-methoxyphenyl)-N-(4-phenyl-5-propyl-1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Similar Compounds
4-fluoro-N-(4-methoxyphenyl)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide: Lacks the propyl group.
4-fluoro-N-(4-methoxyphenyl)-N-(4-phenyl-5-methyl-1,3-thiazol-2-yl)benzamide: Contains a methyl group instead of a propyl group.
4-fluoro-N-(4-methoxyphenyl)-N-(4-phenyl-5-ethyl-1,3-thiazol-2-yl)benzamide: Contains an ethyl group instead of a propyl group.
Uniqueness
The presence of the propyl group in 4-fluoro-N-(4-methoxyphenyl)-N-(4-phenyl-5-propyl-1,3-thiazol-2-yl)benzamide distinguishes it from similar compounds
Properties
IUPAC Name |
4-fluoro-N-(4-methoxyphenyl)-N-(4-phenyl-5-propyl-1,3-thiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23FN2O2S/c1-3-7-23-24(18-8-5-4-6-9-18)28-26(32-23)29(21-14-16-22(31-2)17-15-21)25(30)19-10-12-20(27)13-11-19/h4-6,8-17H,3,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABLGCDRMGUHWNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N=C(S1)N(C2=CC=C(C=C2)OC)C(=O)C3=CC=C(C=C3)F)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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